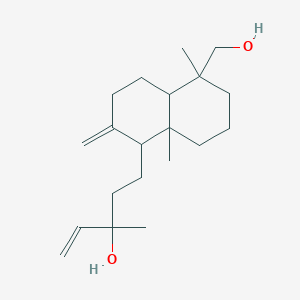
18-Hydroxymanool
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Hydroxymanool is a diterpene compound found in various plant speciesThe compound is characterized by its unique chemical structure, which includes multiple rings and functional groups that contribute to its reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
18-Hydroxymanool can be synthesized through various chemical routes. One common method involves the extraction of resin from plants such as Chamaecyparis obtusa and Thujopsis dolabrata var. hondae. The resin is then subjected to a series of chemical reactions, including esterification and acetylation, to produce torulosol .
Industrial Production Methods
Industrial production of torulosol typically involves large-scale extraction from plant sources followed by purification using techniques such as chromatography. The purified compound is then subjected to chemical modifications to enhance its stability and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions
18-Hydroxymanool undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of torulosol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from the reactions of torulosol include various derivatives such as acetylated and hydroxylated forms. These derivatives often exhibit enhanced biological activities and are used in various applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the production of bio-based materials and as a natural preservative
Mecanismo De Acción
The mechanism of action of torulosol involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. In cancer cells, torulosol induces apoptosis through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
18-Hydroxymanool is similar to other diterpenes such as ferruginol, totarol, and abietinol. These compounds share similar structural features and biological activities .
Uniqueness
What sets torulosol apart from other similar compounds is its unique combination of functional groups, which contribute to its diverse reactivity and biological properties. This makes torulosol a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
1438-65-9 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
5-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3 |
Clave InChI |
IERFAZQCIAZODG-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
Key on ui other cas no. |
1438-65-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















